Keto Tamibarotene

Description

Overview of Retinoid Classes and Biological Functions

Retinoids can be broadly categorized into natural and synthetic compounds. Natural retinoids include retinol, retinal, and retinoic acid, which are all derived from vitamin A. Synthetic retinoids are man-made compounds designed to mimic the actions of natural retinoids, often with improved stability, receptor selectivity, and therapeutic profiles.

The biological functions of retinoids are diverse and essential for maintaining health. They are critical for:

Cellular Differentiation and Proliferation: Retinoids regulate the processes by which cells specialize and multiply, which is vital for tissue repair and development.

Immune Modulation: They play a role in the proper functioning of the immune system.

Vision: Retinal is a key component of the visual cycle in the retina.

Embryonic Development: Precise levels of retinoic acid are necessary for the normal development of an embryo.

Historical Context of Retinoids in Differentiation Therapy

The discovery that retinoids could induce cellular differentiation led to their investigation as therapeutic agents for certain types of cancer. Differentiation therapy is a treatment approach that aims to force cancer cells to mature into non-cancerous, specialized cells, thereby halting their uncontrolled proliferation.

A landmark achievement in this field was the successful use of all-trans retinoic acid (ATRA) in the treatment of acute promyelocytic leukemia (APL). In APL, a specific genetic mutation blocks the normal differentiation of promyelocytes, a type of white blood cell. ATRA was found to overcome this blockage, allowing the leukemic cells to differentiate and mature, leading to high rates of remission. drugbank.com This success story established retinoids as a cornerstone of differentiation therapy.

Genesis of Synthetic Retinoid Development

While natural retinoids like ATRA proved effective, they also presented challenges, including chemical instability and the development of resistance in some patients. drugbank.comnih.gov These limitations spurred the development of synthetic retinoids.

The primary goals for developing new retinoid agonists were to create compounds with:

Improved Receptor Selectivity: By designing molecules that specifically target certain RAR or RXR subtypes, researchers aimed to enhance therapeutic effects while minimizing side effects.

Greater Chemical Stability: Synthetic retinoids are often more resistant to degradation by light and heat, leading to more consistent pharmacological activity. nih.gov

Overcoming Resistance: Novel agonists were sought to be effective in patients who had developed resistance to earlier generations of retinoids. wikipedia.org

Favorable Pharmacokinetic Properties: This includes better absorption, distribution, metabolism, and excretion profiles, leading to sustained therapeutic levels in the body. nih.gov

One such synthetic retinoid that emerged from this line of research is Tamibarotene (B1681231), a compound with high specificity for RARα and RARβ. nih.gov It was developed to be more potent and chemically stable than ATRA. nih.gov The existence of "Keto Tamibarotene" suggests it is likely a metabolite or a structurally related derivative of Tamibarotene, potentially arising from metabolic processes in the body or created during chemical synthesis. However, without specific research data, its precise role and pharmacological profile remain uncharacterized in the available literature.

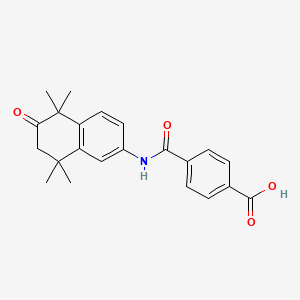

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-21(2)12-18(24)22(3,4)16-10-9-15(11-17(16)21)23-19(25)13-5-7-14(8-6-13)20(26)27/h5-11H,12H2,1-4H3,(H,23,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWXTAAIQIWIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652619 | |

| Record name | 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162661-91-8 | |

| Record name | 4-[(5,5,8,8-Tetramethyl-6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery and Early Characterization of Tamibarotene Am80/sy 1425

Identification of Tamibarotene (B1681231) as a Novel Synthetic Retinoid

Tamibarotene was developed by Nippon Shinyaku Co., Ltd. patsnap.com. It is an orally active, synthetic retinoid designed to overcome resistance to all-trans retinoic acid (ATRA), a first-generation retinoid therapy wikipedia.org. Structurally, Tamibarotene is a dicarboxylic acid monoamide, chemically distinct from ATRA imrpress.com. Its chemical name is 4-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid wikipedia.org.

The synthesis of Tamibarotene has been described through various processes. One method involves the condensation of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-amine with mono-methyl terephthalate, followed by hydrolysis google.com. Another described synthesis involves the reaction of a diol with hydrogen chloride to form a dichloro derivative, which then undergoes a Friedel–Crafts alkylation with acetanilide to form a tetralin intermediate. Subsequent hydrolysis and acylation steps lead to the final compound wikipedia.orgnewdrugapprovals.org. The development of this novel synthetic retinoid was aimed at creating a compound with improved properties over existing retinoids google.com.

Initial Preclinical Characterization and Differentiation Induction

Early preclinical studies characterized Tamibarotene as a potent and selective agonist for the retinoic acid receptor alpha (RARα) and retinoic acid receptor beta (RARβ) nih.govselleckchem.compatsnap.com. This specificity is a key feature of its mechanism of action patsnap.com. In contrast to non-selective retinoids, Tamibarotene shows little to no binding affinity for the retinoic acid receptor gamma (RARγ) confex.comcancer.gov.

A significant focus of its initial characterization was its ability to induce cellular differentiation. In vitro studies using human promyelocytic leukemia (HL-60) cell lines demonstrated that Tamibarotene is a potent inducer of cell differentiation cancer.gov. Research indicated that it is approximately ten times more potent than ATRA in inducing differentiation and apoptosis in these cells cancer.gov. As a single agent, Tamibarotene has shown antiproliferative effects and the ability to induce retinoic acid response genes in non-acute promyelocytic leukemia (APL) acute myeloid leukemia (AML) cell line models that have high levels of RARA mRNA nih.gov. Further preclinical research has also demonstrated its antitumor activity in xenograft models nih.gov.

Comparative Analysis with First-Generation Retinoids (e.g., ATRA)

Comparative analyses have highlighted several key differences between Tamibarotene and the first-generation retinoid, ATRA. These distinctions are found in their chemical properties, biological activity, and pharmacokinetic behavior.

Chemical Stability and Potency: Tamibarotene is chemically more stable than ATRA against light, heat, and oxidation drugbank.com. This increased stability contributes to more reliable and consistent activity. As noted, preclinical studies have established that Tamibarotene is several times more potent than ATRA in inducing the differentiation of promyelocytic leukemia cells nih.govdrugbank.com.

Receptor Specificity and Binding: A primary difference lies in their interaction with retinoic acid receptors. Tamibarotene is a selective agonist for RARα and RARβ, whereas ATRA binds to all three RAR subtypes (α, β, and γ) patsnap.comcancer.gov. The lack of affinity for RARγ may contribute to a different biological activity profile for Tamibarotene cancer.gov. Furthermore, Tamibarotene has a low affinity for cellular retinoic acid-binding protein (CRABP) nih.govconfex.comcancer.gov. This is significant because CRABP is involved in the metabolism of retinoic acid. The lower affinity of Tamibarotene for CRABP is thought to contribute to its sustained plasma levels compared to ATRA, whose plasma concentration can decline significantly with daily administration nih.govcancer.govdrugbank.com.

The following tables summarize the key comparative points between Tamibarotene and ATRA based on research findings.

Table 1: Comparative Properties of Tamibarotene and ATRA

| Feature | Tamibarotene | All-Trans Retinoic Acid (ATRA) |

|---|---|---|

| Chemical Stability | More stable against light, heat, and oxidation drugbank.com | Less stable |

| Potency | Several-fold higher differentiation-inducing effect nih.govconfex.com | Standard potency |

| Receptor Specificity | Specific agonist for RARα and RARβ nih.govcancer.gov | Binds to RARα, RARβ, and RARγ |

| CRABP Affinity | Low affinity nih.govconfex.comcancer.gov | Higher affinity |

| Plasma Levels | Sustained plasma levels nih.govcancer.govdrugbank.com | Declines with daily administration nih.govdrugbank.com |

These findings from a prospective, randomized study illustrate the differing efficacy profiles of the two compounds in a specific clinical context nih.gov.

Molecular Mechanisms of Action of Tamibarotene

Cellular Effects on Proliferation and Differentiation Pathways

Differentiation Induction in Myeloid Lineages

Tamibarotene (B1681231) plays a crucial role in promoting the differentiation of myeloid progenitor cells into mature myeloid lineages. In acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) characterized by RARA gene overexpression, tamibarotene binds to the overexpressed RARα receptor. This binding saturates the unliganded receptors, triggering a transcriptional activation switch that restores normal myeloid differentiation pathways tandfonline.comashpublications.orgnih.gov.

In cells with RARA overexpression, tamibarotene is known to induce the transcription of RARα target genes, thereby restoring the differentiation process that is often blocked in leukemic cells tandfonline.com. This effect is particularly evident in cell lines like HL-60, where tamibarotene has been shown to induce differentiation and apoptosis nih.govozmosi.comselleckchem.com. Furthermore, tamibarotene has been observed to upregulate specific differentiation markers, such as CD38, CD66, and CD11c, in RARA-overexpressing cells, further confirming its role in promoting cellular maturation ashpublications.org. In combination with other agents like 1α,25-dihydroxyvitamin D3, tamibarotene can also induce differentiation into macrophage-like cells with an M2 phenotype nih.gov.

Table 1: Tamibarotene-Induced Differentiation Markers

| Marker | Effect of Tamibarotene | Cell Type/Context | References |

|---|---|---|---|

| CD38 | Upregulation | RARA SE+ pAML cells | ashpublications.org |

| CD66 | Upregulation | RARA SE+ pAML cells | ashpublications.org |

Antiproliferative Mechanisms

Beyond inducing differentiation, tamibarotene exerts significant antiproliferative effects on various cancer cell lines, including leukemic cells clinisciences.com. In AML and MDS with RARA overexpression, it actively inhibits blast proliferation tandfonline.comashpublications.orgnih.gov. The mechanism involves the modulation of cell cycle progression. Tamibarotene causes dose-dependent growth inhibition and induces cell cycle arrest, primarily at the G1 phase clinisciences.comoncotarget.comnih.govresearchgate.net. This is achieved through the downregulation of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) like CDK2, CDK4, and CDK6 clinisciences.comoncotarget.comnih.gov. Transcriptome analysis has indicated that genes involved in cell cycle progression and the G1-S transition are downregulated upon tamibarotene treatment oncotarget.comnih.gov. Tamibarotene also inhibits the phosphorylation of IκBα and NF-κB-DNA binding, pathways implicated in cell cycle progression and survival selleckchem.com.

Table 2: Tamibarotene Effects on Cell Cycle Regulators

| Target | Effect of Tamibarotene | Cell Type/Context | References |

|---|---|---|---|

| CDK2/4/6 | Down-regulation | T-cell lymphoma cells, Leukemia cells | clinisciences.comoncotarget.comnih.gov |

| Cell Cycle | G1 Arrest | T-cell lymphoma cells, Leukemia cells | selleckchem.comclinisciences.comoncotarget.comnih.govresearchgate.net |

| IκBα | Inhibits phosphorylation | HTLV-I-infected T-cell lines, ATL cells | selleckchem.com |

Interaction with Specific Molecular Targets and Signaling Pathways

Tamibarotene's primary molecular targets are the retinoic acid receptors (RARs), particularly RARα and RARβ, for which it exhibits high specificity over RARγ nih.govozmosi.comselleckchem.comjst.go.jpdrugbank.compatsnap.comnih.govebi.ac.ukpatsnap.comresearchgate.netimrpress.commedchemexpress.comresearchgate.netselleck.co.jpresearchgate.net. It may also interact with Retinoid X Receptors (RXRs) nih.govdrugbank.comselleck.co.jpskysonginnovations.commicropublication.orgnih.gov.

Regulation of Cell Cycle Genes

As detailed in section 3.3.2, tamibarotene directly influences the cell cycle machinery. By downregulating CDKs and inducing G1 arrest, it impedes the progression of cells through critical checkpoints required for proliferation clinisciences.comoncotarget.comnih.govresearchgate.net. This targeted intervention in cell cycle regulation contributes to its antiproliferative activity.

Modulation of Transcriptional Activation Complexes

Tamibarotene functions by binding to RARs, which then form heterodimers with RXRs. These complexes bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription imrpress.com. In the context of RARA overexpression, tamibarotene's binding to RARα acts as a transcriptional switch, restoring the expression of genes essential for myeloid differentiation tandfonline.comashpublications.orgashpublications.org. It also recruits RARα to specific promoter regions, such as the apelin promoter, where it interacts with other transcription factors like KLF5 and Sp1 to form a transcriptional activation complex, leading to increased apelin expression medchemexpress.com. Tamibarotene also facilitates IRF8-DNA interactions, potentiating IRF circuits within the RARA pathway cloudfront.net.

Table 3: Retinoic Acid Receptor (RAR) Specificity

Influence on Protein Isomerases (e.g., Pin1)

While the primary mechanisms involve RAR activation, some research suggests a potential interaction with protein isomerases. One study indicates that tamibarotene, or a derivative, may inhibit prolyl isomerase Pin1 scispace.com. Pin1 is known to play a role in the signaling pathway that links cellular stress to mitochondrial proapoptotic activity by recognizing and facilitating the mitochondrial accumulation of p66Shc nih.gov. The direct impact of tamibarotene on Pin1 activity and its downstream consequences are areas that may warrant further investigation.

Immunomodulatory Properties

Tamibarotene exhibits immunomodulatory properties, consistent with those observed for other retinoids jst.go.jpnih.govebi.ac.ukresearchgate.net. It can modulate the local immune response in various contexts, including experimental periodontitis and models of neuroinflammation jst.go.jpnih.govebi.ac.uknih.gov. Specifically, tamibarotene has been shown to reduce the secretion of pro-inflammatory cytokines and chemokines by astrocytes and microglia, which are immune cells in the central nervous system jst.go.jpnih.govresearchgate.net. In models of neuroinflammation like experimental autoimmune encephalomyelitis, it reduced inflammatory cytokines and demonstrated significant efficacy nih.gov.

In the context of immune cell polarization, tamibarotene has been observed to inhibit the differentiation of Th17 cells while enhancing the expression of Foxp3, a marker for regulatory T cells (Tregs) nih.gov. This modulation of T cell subsets suggests a role in balancing pro-inflammatory and anti-inflammatory immune responses. In experimental periodontitis models, tamibarotene down-regulates pro-inflammatory mediators such as IL-17A, RANKL, MCP-1, IL-6, and IL-1β, while simultaneously up-regulating anti-inflammatory cytokines like IL-10 and TGF-β1 nih.gov. This leads to a reduction in periodontal bone resorption and osteoclast numbers nih.gov. Tamibarotene may also enhance the body's natural immune response against tumor cells, adding another layer to its antitumor activity patsnap.com.

Table 4: Tamibarotene-Mediated Cytokine Modulation in Periodontitis Models

| Cytokine/Molecule | Effect of Tamibarotene | References |

|---|---|---|

| IL-17A | Down-regulated | nih.gov |

| RANKL | Down-regulated | nih.gov |

| MCP-1 | Down-regulated | nih.gov |

| IL-6 | Down-regulated | nih.gov |

| IL-1β | Down-regulated | nih.gov |

| IL-10 | Up-regulated | nih.gov |

Compound List:

Tamibarotene (Am80, SY-1425)

All-trans retinoic acid (ATRA)

Retinoic Acid Receptor alpha (RARα)

Retinoic Acid Receptor beta (RARβ)

Retinoic Acid Receptor gamma (RARγ)

Retinoid X Receptor (RXR)

PML-RARα fusion protein

KLF5

Sp1

IL-17A

RANKL

MCP-1

IL-6

IL-1β

IL-10

TGF-β1

CD38

CD66

CD11c

CD4+

Foxp3

RORγt

CDK2

CDK4

CDK6

IκBα

NF-κB

Pin1 (Prolyl isomerase 1)

p66Shc

APelin

IRF8

VEGF

VEGF Receptor

C/EBPβ

p21(Waf1/cip1)

p27(Kip1)

Regulation of Cytokine Production

Table 1: Cytokine Regulation by Tamibarotene

| Cytokine/Chemokine | Observed Effect | Source(s) |

| IL-17A | Down-regulated | nih.govnih.gov |

| IL-6 | Down-regulated | nih.gov |

| MCP-1 | Down-regulated | nih.gov |

| IL-1β | Down-regulated | nih.gov |

| IL-10 | Up-regulated | nih.gov |

| TGF-β1 | Up-regulated | nih.gov |

| Pro-inflammatory cytokines | Reduced secretion by glial cells; reduced overall levels in EAE | researchgate.netjst.go.jp |

| Pro-inflammatory chemokines | Reduced secretion by glial cells | researchgate.netjst.go.jp |

Impact on Immune Cell Activity

Tamibarotene's molecular actions extend to influencing the activity and differentiation of key immune cell populations, primarily through its interaction with RAR signaling pathways patsnap.commedsci.org. Research indicates that Tamibarotene can promote Th2 cell differentiation, a process that is impaired in dendritic cells (DCs) deficient in RARα, highlighting the specific role of RARα agonism in guiding T cell polarization medsci.org. In experimental periodontitis models, Tamibarotene was found to modulate immune responses by altering the proportions of specific CD4+ T cell subsets within affected tissues and lymphoid organs nih.gov. Moreover, the compound exhibits broader immunomodulatory effects by diminishing the release of inflammatory mediators from glial cells in neuroinflammatory conditions researchgate.netjst.go.jp.

M1 Macrophage Differentiation

While direct mechanistic insights into Tamibarotene's specific impact on M1 macrophage differentiation pathways are not extensively detailed in the available literature, its influence on cytokine profiles suggests a modulation of macrophage polarization. M1 macrophages are classically activated and characterized by the production of pro-inflammatory cytokines such as IL-6 and IL-1β, often driven by signaling pathways like NF-κB and STAT1 frontiersin.orgyoutube.comfrontiersin.org. Tamibarotene's observed down-regulation of IL-6 and IL-1β mRNA expression in experimental periodontitis nih.gov implies an inhibitory effect on M1-associated pro-inflammatory signaling. Conversely, Tamibarotene's up-regulation of IL-10 and TGF-β1 nih.gov, cytokines typically associated with alternatively activated M2 macrophages involved in immune regulation and tissue repair youtube.comfrontiersin.orgnih.gov, suggests a potential shift away from the M1 pro-inflammatory phenotype or a promotion of an anti-inflammatory or regulatory immune environment.

Modulation of T-cell Subsets

Tamibarotene significantly influences the balance between different T helper cell subsets, particularly Th17 cells and regulatory T cells (Tregs). Studies have demonstrated that Tamibarotene can inhibit the polarization of Th17 cells, which are recognized as key contributors to autoimmune inflammation nih.govnih.gov. This effect is evidenced by a reduction in the percentage of CD4+RORγt+ cells, a specific marker for Th17 cells nih.gov. Concurrently, Tamibarotene promotes the generation and function of Foxp3+ regulatory T cells (Tregs), which play a crucial role in immune suppression and maintaining self-tolerance nih.govnih.gov. An increase in the percentage of CD4+Foxp3+ cells has been observed in various tissues following Tamibarotene treatment nih.gov. Furthermore, Tamibarotene has been shown to inhibit the production of IL-17 by diverse T cell populations, including in vitro-differentiated Th17 cells and central nervous system-infiltrating effector T cells nih.gov. Additionally, Tamibarotene has been reported to enhance Th2 cell differentiation medsci.org.

Table 2: T-cell Subset Modulation by Tamibarotene

| T-cell Subset | Observed Effect | Source(s) |

| Th17 cells | Inhibition of polarization; Reduced percentage of CD4+RORγt+ cells; Inhibition of IL-17 production | nih.govnih.gov |

| Treg cells | Enhancement of Foxp3 expression; Increased percentage of CD4+Foxp3+ cells | nih.govnih.gov |

| Th2 cells | Enhancement of differentiation | medsci.org |

Compound Names:

Tamibarotene

Structure Activity Relationship Sar Studies of Tamibarotene and Analogues

Elucidation of Key Structural Features for Receptor Selectivity

Tamibarotene (B1681231) is a synthetic retinoid that acts as a specific agonist for RARα and RARβ, with negligible affinity for RARγ. researchgate.netjst.go.jpselleckchem.com This selectivity is a cornerstone of its improved therapeutic profile, particularly the reduction of dermal side effects associated with RARγ activation. scielo.br The key structural modifications that differentiate Tamibarotene from ATRA are responsible for this receptor selectivity.

The unstable conjugated polyene chain of ATRA was replaced with a more stable aromatic amide structure. nih.govacs.org This core structure consists of a 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl]benzoic acid backbone. researchgate.net This modification not only enhances chemical stability against light, heat, and oxidation but also confers a specific conformation that favors binding to the ligand-binding pockets of RARα and RARβ. nih.govmdpi.com The amide linker and the tetramethyl-tetrahydronaphthyl moiety are critical determinants for this selective interaction. researchgate.netacs.org The specific three-dimensional shape and electronic properties of the Tamibarotene molecule allow it to fit precisely into the RARα and RARβ receptors, while preventing effective binding to the RARγ subtype.

The biological effects of retinoids are mediated by their interaction with RARs and retinoid X receptors (RXRs), which form heterodimers (RAR-RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs). mdpi.comgoogle.com The binding of an agonist like Tamibarotene to the RAR subunit of the heterodimer induces a conformational change, leading to the regulation of target gene transcription. mdpi.com Tamibarotene's selectivity ensures that this modulation primarily occurs through RARα- and RARβ-mediated pathways. jst.go.jpscielo.br

Impact of Functional Group Modifications on Biological Activity

Modifying the functional groups on the Tamibarotene scaffold has been a fruitful strategy for exploring and enhancing its biological activity. These studies have revealed that even minor structural changes can lead to significant shifts in potency and cellular effects.

One area of investigation has been the introduction of different heterocyclic rings. In one study, novel Tamibarotene analogues containing nitrogen heterocyclic rings were designed and synthesized. researchgate.net Specifically, the creation of benzofuran (B130515) and benzothiophene (B83047) derivatives led to compounds that maintained or, in some cases, enhanced RARα selectivity. researchgate.net

Another study focused on replacing the central phenyl ring with a 1,2,3-triazole ring, resulting in a series of novel 1,4-diaryl-1,2,3-triazole retinoid analogues. scielo.br The anticancer activity of these compounds was evaluated against various cancer cell lines. Notably, one triazole derivative, compound 7 , was found to be equipotent to Tamibarotene against the HL-60 leukemia cell line and significantly more active against several solid tumor cell lines, including the HT-29 colorectal adenocarcinoma cell line. scielo.br

| Compound | HL-60 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | Selectivity Index (SI) for HT-29 |

| Tamibarotene (4) | 7.5 | 55.4 | < 1.0 |

| Triazole Analogue (7) | 7.5 | 6.7 | 3.6 |

| Data sourced from a study on 1,2,3-triazole retinoid analogues of Tamibarotene. scielo.br The Selectivity Index (SI) was calculated as the ratio of cytotoxicity against a non-cancerous cell line to the cytotoxicity against the cancer cell line. |

A different approach involved the strategic replacement of a carbon atom with a silicon atom, a technique known as sila-substitution. This modification can alter a molecule's metabolic stability and electronic properties. A silicon analogue of Tamibarotene (51 ) was found to be approximately 10-fold more potent than its carbon-based parent compound (50 ) in certain assays, demonstrating that C/Si exchange can be a powerful tool for enhancing biological activity. researchgate.net

These examples underscore the sensitivity of the retinoid receptors to the structural features of their ligands and highlight how targeted functional group modifications can fine-tune the biological activity of the Tamibarotene scaffold.

Rational Design Strategies for Improved Efficacy

Building on this success, further rational design strategies have been applied to the Tamibarotene scaffold to generate analogues with even greater efficacy or novel properties. nih.govimrpress.com These strategies often rely on an established understanding of the structure-activity relationships and, where available, the crystal structure of the target receptor. imrpress.com

For example, the design of the aforementioned 1,2,3-triazole analogues was a rational attempt to create more potent anticancer agents by using the triazole ring as a bioisostere for the phenyl ring, aiming to improve interactions with the receptor or alter pharmacokinetic properties. scielo.br Similarly, the development of multi-target-point derivatives represents a sophisticated rational design approach. google.com In this strategy, the Tamibarotene molecule (an RAR agonist) is linked to other pharmacologically active groups, such as histone deacetylase inhibitors or RXR agonists. google.com The resulting hybrid molecule is designed to engage multiple biological targets simultaneously, potentially leading to synergistic effects and enhanced efficacy, particularly in treating complex diseases like cancer. google.com

These design efforts exemplify a shift from empirical modification to a more knowledge-based approach, leveraging structural biology and medicinal chemistry principles to create molecules with specific, predetermined biological activities. nih.gov

Development of Novel Retinoid Agonists and Antagonists from the Tamibarotene Scaffold

The Tamibarotene scaffold has proven to be a versatile template for the development of new retinoid receptor modulators, including both agonists with altered profiles and antagonists.

As detailed previously, novel agonists have been successfully developed. The triazole derivatives and sila-substituted analogues are examples of new agonists designed for enhanced potency and efficacy. scielo.brresearchgate.net Furthermore, hybrid molecules that connect Tamibarotene to an RXR agonist or other pharmacophores create multi-target agonists with novel mechanisms of action. google.com These new agonists often retain the core Tamibarotene structure responsible for RARα/β selectivity while incorporating new features to improve activity or target additional cellular pathways.

While the development of antagonists from the Tamibarotene scaffold is less documented in the provided sources, the broader field of retinoid research includes the rational design of RAR antagonists. rupress.org Strategies often involve modifying the agonist scaffold in such a way that the molecule still binds to the receptor's ligand-binding pocket but fails to induce the conformational change necessary for activation. Instead, it blocks the receptor, preventing both its basal activity and its activation by endogenous or synthetic agonists. The principles learned from SAR studies of Tamibarotene and its analogues could theoretically be applied to design such antagonists by modifying key functional groups to disrupt the activation mechanism while preserving receptor affinity.

Preclinical Pharmacokinetics and Metabolism of Tamibarotene and Its Prodrugs

Absorption and Disposition Characteristics in Animal Models

Preclinical studies in various animal models have characterized the absorption and disposition of Tamibarotene (B1681231). Following subcutaneous administration, plasma radioactivity levels peaked at 1, 4, and 4 hours in mice, dogs, and rabbits, respectively. The plasma half-life varied across species, recorded as 2.4 hours in mice, 7.2 hours in dogs, and 4.1 hours in rabbits.

The primary route of excretion for Tamibarotene and its metabolites is through feces. In dogs, fecal excretion accounted for 94.7% of the dose, while in mice and rabbits, it was 73.2% and 45.6%, respectively. Urinary excretion was correspondingly lower across these species. A significant finding is the high proportion of unchanged Tamibarotene in the plasma and feces of all tested animal species, indicating its notable presence in systemic circulation and the main elimination pathway. An exception was observed in rat bile, where the taurine (B1682933) conjugate of Tamibarotene was the predominant form detected. Furthermore, in vivo plasma protein binding of Tamibarotene and its metabolites was found to be over 98% in rats and dogs.

Table 1: Pharmacokinetic Parameters of Tamibarotene in Animal Models After Subcutaneous Administration

| Parameter | Mice | Dogs | Rabbits |

|---|---|---|---|

| Time to Peak Plasma Level (Tmax) | 1 hour | 4 hours | 4 hours |

| Plasma Half-life (t1/2) | 2.4 hours | 7.2 hours | 4.1 hours |

| Fecal Excretion (% of dose) | 73.2% | 94.7% | 45.6% |

| Urinary Excretion (% of dose) | 27.0% | 3.5% | 43.5% |

Biotransformation Pathways and Metabolite Identification

The biotransformation of Tamibarotene is extensive, with more than 15 metabolites detected in rat studies. Two primary metabolic pathways have been identified: hydroxylation and taurine conjugation. Hydroxylation occurs at the 6- or 7-position of the tetramethyl-tetrahydronaphthyl ring, leading to the formation of 6-hydroxy-tamibarotene (M-3) and 7-hydroxy-tamibarotene (M-4). These hydroxylated metabolites can be further oxidized to form keto-analogues.

The second major pathway is taurine conjugation, which can occur with the parent drug to form a taurine conjugate (M-6) or with the hydroxylated metabolites to form M-1 and M-2. This conjugation reaction was particularly prominent in rats and dogs. Notably, glucuronide and sulfate (B86663) conjugates were not detected as major metabolites.

To improve the pharmacokinetic profile of Tamibarotene, a prodrug strategy has been explored. The compound IT-M-07000, a two-carbon-elongated propionic acid derivative of Tamibarotene, was designed to be converted to the active drug via the fatty acid beta-oxidation pathway. jst.go.jp This metabolic process involves a series of enzymatic reactions, including dehydrogenation, hydration, oxidation, and thiolysis, that ultimately cleave the propionic acid side chain to yield Tamibarotene. jst.go.jp

Studies in mice confirmed that after oral administration of IT-M-07000, the prodrug, Tamibarotene, and two metabolic intermediates of the beta-oxidation pathway were detected in the plasma. nih.gov This conversion resulted in a slower increase and more stable plasma concentration of Tamibarotene. nih.gov The area under the plasma concentration-time curve (AUC) for Tamibarotene was larger following administration of the prodrug compared to the administration of Tamibarotene itself, indicating that IT-M-07000 is a useful prodrug for sustained delivery of the active compound. jst.go.jpnih.gov

A key metabolite identified in preclinical studies is a keto-analogue of Tamibarotene. This metabolite, formally named 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-6-oxo-2-naphthalenyl)amino]carbonyl]benzoic Acid, is commonly referred to as Keto Tamibarotene or 6-oxo-tamibarotene (M-5). novachemistry.comportico.org Its formation is a result of the further oxidation of the hydroxylated intermediate, 6-hydroxy-tamibarotene. portico.org this compound has been identified as one of the seven major biliary metabolites in rats. portico.org The molecular formula for this compound is C22H23NO4. scbt.comscbt.com

Influence of Formulation and Delivery Systems on Pharmacokinetics

The formulation and delivery system significantly impact the pharmacokinetic profile of Tamibarotene. A study in mice compared the administration of an inhaled dry powder formulation via the intratracheal route with an unformulated suspension delivered intraperitoneally. researchgate.net The results demonstrated that pulmonary delivery as a dry powder led to rapid absorption and higher bioavailability compared to the intraperitoneal injection. researchgate.net

For oral administration, a soft capsule formulation containing 1 mg of Tamibarotene has been developed, which was found suitable for use in pediatric patients. nih.gov The development of specialized formulations, such as Tamibarotene-loaded PLGA microspheres for intratumoral injection, is also being explored to further enhance therapeutic efficacy. researchgate.net

Comparative Metabolic Stability with Other Retinoids

Tamibarotene exhibits distinct advantages in metabolic stability when compared to other retinoids, particularly all-trans retinoic acid (ATRA). nih.govnih.gov Tamibarotene is chemically more stable against light, heat, and oxidation than ATRA. jst.go.jp

Pharmacokinetically, a key difference is that plasma concentrations of ATRA tend to decline significantly during daily administration, whereas Tamibarotene maintains a more sustained plasma level. nih.govnih.govdrugbank.com This is likely attributable to Tamibarotene's lower affinity for the cellular retinoic acid-binding protein (CRABP), which is involved in the metabolism and clearance of retinoids. nih.govnih.gov This improved metabolic stability and pharmacokinetic profile contribute to a more consistent drug exposure. patsnap.com

Table 2: Comparative Profile of Tamibarotene vs. All-Trans Retinoic Acid (ATRA)

| Feature | Tamibarotene | All-Trans Retinoic Acid (ATRA) |

|---|---|---|

| Chemical Stability | More stable to light, heat, and oxidation. jst.go.jp | Less stable. jst.go.jp |

| Plasma Concentration | Sustained levels with daily dosing. nih.govdrugbank.com | Declines considerably with daily dosing. nih.govdrugbank.com |

| Affinity for CRABP | Lower affinity. nih.govnih.gov | Higher affinity. |

| Potency | Several times more potent as an inducer of cell differentiation. nih.govnih.gov | Standard potency. |

Preclinical Efficacy and Disease Modeling of Tamibarotene

Hematologic Malignancies Research

Tamibarotene (B1681231), a synthetic, next-generation oral retinoid, has been the subject of extensive preclinical research, primarily for its role as a potent and selective retinoic acid receptor alpha (RARα) agonist. nih.govnih.gov Its mechanism of action is centered on targeting the RARα pathway, which is a critical regulator of myeloid differentiation. In certain hematologic cancers, this pathway is disrupted, leading to a proliferation of immature cells.

A significant focus of preclinical work has been on non-Acute Promyelocytic Leukemia (APL) subtypes of AML. Research has identified that a super-enhancer at the RARA gene is associated with RARA mRNA overexpression in approximately 30% of non-APL AML cases. nih.govnih.govonclive.com This overexpression is considered a key therapeutic target. nih.gov

In vitro studies have shown that tamibarotene monotherapy has antiproliferative effects, induces the expression of retinoic acid response genes, and promotes differentiation in non-APL AML cell line models that have high levels of RARA mRNA (RARA-high). nih.gov In vivo efficacy studies confirmed these findings, with single-agent tamibarotene demonstrating antitumor activity in RARA-high AML patient-derived xenograft (PDX) models, but not in RARA-low models. nih.govcancer-research-network.com

Further preclinical investigations revealed a synergistic effect when combining tamibarotene with hypomethylating agents. The combination of tamibarotene with azacitidine or decitabine (B1684300) showed enhanced antitumor activity in RARA-high cell lines. nih.gov This synergy was validated in vivo, where the tamibarotene and azacitidine combination led to deeper and more durable responses compared to either agent alone in a RARA-high AML PDX model. nih.govtandfonline.com

| Model Type | Agent(s) | Key Finding | Reference |

|---|---|---|---|

| RARA-High AML Cell Lines | Tamibarotene (single agent) | Demonstrated antiproliferative and differentiation effects. | nih.gov |

| RARA-High AML PDX Model | Tamibarotene (single agent) | Showed significant antitumor activity. | nih.govcancer-research-network.com |

| RARA-Low AML PDX Model | Tamibarotene (single agent) | No significant antitumor activity observed. | nih.gov |

| RARA-High AML Cell Lines | Tamibarotene + Azacitidine/Decitabine | Synergistic antitumor activity. | nih.gov |

| RARA-High AML PDX Model | Tamibarotene + Azacitidine | Produced deeper and more durable responses than single agents. | nih.govtandfonline.com |

Sensitivity to tamibarotene in preclinical AML models is strongly correlated with the level of RARA expression. nih.gov High RARA expression has been particularly associated with AML subtypes having monocytic features. onclive.com Preclinical work established that patients with increased RARA expression often exhibit unique disease characteristics and may have a diminished response to conventional therapies, highlighting the need for targeted agents like tamibarotene. onclive.com The rationale for this targeted approach is further supported by findings that RARA overexpression in AML is linked to resistance against the BCL2 inhibitor venetoclax (B612062). onclive.com

APL is distinctly characterized by a chromosomal translocation that involves the RARA gene, making it highly sensitive to retinoid therapy. patsnap.com Tamibarotene was developed as a synthetic retinoid to overcome resistance to all-trans retinoic acid (ATRA), a first-generation retinoid. wikipedia.org One mechanism of ATRA resistance involves high levels of cellular retinoic acid-binding protein (CRABP); tamibarotene has a lower affinity for CRABP, allowing it to maintain stable plasma concentrations and bypass this resistance mechanism. drugbank.comnih.govnih.gov

In vitro experiments using APL cell lines demonstrated that tamibarotene is several times more potent than ATRA as an inducer of cellular differentiation. drugbank.comnih.gov

Preclinical research has also extended to T-cell lymphoma. In vitro studies on T-cell lymphoma cells have shown that tamibarotene induces G1-phase cell cycle arrest and inhibits the expression of RARA and cyclin-dependent kinases 4 and 6 (CDK4/6). cancer-research-network.com

Acute Myeloid Leukemia (AML) Models

Solid Tumor Investigations

The preclinical evaluation of tamibarotene has included investigations into its effects on solid tumors, most notably neuroblastoma. Neuroblastoma is a pediatric cancer originating from neural crest cells. bioengineer.org

Studies using the SH-SY5Y human neuroblastoma cell line found that tamibarotene plays a significant role in promoting the differentiation of these cancer cells into neurons. bioengineer.orgnih.gov This differentiation is associated with the activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. bioengineer.orgnih.gov Further molecular analysis revealed that tamibarotene treatment led to the downregulation of tumor-related genes, including MYC and CXCR4, in neuroblastoma cells. nih.gov While tamibarotene has been explored in clinical settings for neuroblastoma, it has not yet surpassed the efficacy of existing retinoid agents used in standard maintenance therapy. nih.gov

Neuroblastoma Cell Lines and Xenograft Models

Tamibarotene has demonstrated significant potential in the context of neuroblastoma, a common pediatric cancer. Research using the human neuroblastoma SH-SY5Y cell line has shown that Tamibarotene plays a crucial role in promoting the differentiation of these cancer cells into neurons. researchgate.net This induced differentiation is associated with a reduction in the malignant, proliferative state of the cells.

The molecular mechanism underlying this effect involves the activation of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. researchgate.netresearchgate.net Studies indicate that Tamibarotene treatment upregulates key neuronal markers and neurogenic transcription factors, effectively guiding the neuroblastoma cells toward a neuronal phenotype. researchgate.netresearchgate.net Concurrently, Tamibarotene has been shown to downregulate tumor-related genes, such as MYC and CXCR4, which are known to promote tumor growth and metastasis. researchgate.net By activating the PI3K/AKT pathway, Tamibarotene effectively reduces the proliferation of neuroblastoma cells, suggesting a viable therapeutic strategy for this aggressive cancer. researchgate.net

| Model System | Key Findings | Associated Molecular Mechanisms |

|---|---|---|

| SH-SY5Y Human Neuroblastoma Cell Line | Promotes differentiation into neuronal cells. researchgate.netresearchgate.net Reduces cell proliferation. researchgate.net | Activation of the PI3K/AKT signaling pathway. researchgate.netresearchgate.net Upregulation of neuronal markers (e.g., KCNT1, NTRK2, RET). researchgate.net Downregulation of tumor-related genes (e.g., MYC, CXCR4). researchgate.net |

Hepatocellular Carcinoma Models

While Tamibarotene has been evaluated in a phase I/II clinical trial for advanced hepatocellular carcinoma (HCC), detailed preclinical studies in specific HCC cell lines or animal models are not extensively described in the available search results. The rationale for its clinical investigation in HCC is based on its expected mechanism as a synthetic retinoid, which is anticipated to inhibit tumor-cell proliferation and induce apoptosis through selective interaction with retinoic acid receptor α/β. Clinical findings noted that Tamibarotene demonstrated an ability to inhibit tumor cell growth in advanced HCC.

Research in Non-Oncological Disease Models

Tamibarotene's therapeutic potential extends beyond oncology, with significant preclinical research conducted in models of fibrotic, inflammatory, and neurodegenerative diseases.

Fibrotic Disease Models (e.g., Dermal, Hypodermal, Renal)

Tamibarotene has shown potent anti-fibrotic effects in various preclinical models.

Dermal and Hypodermal Fibrosis : In mouse models of systemic sclerosis, Tamibarotene significantly attenuated both dermal fibrosis (induced by bleomycin) and hypodermal fibrosis (in tight skin 1 mice). nih.gov Its mechanism involves the suppression of key pro-fibrotic molecules such as transforming growth factor-β1 (TGF-β1) and connective tissue growth factor (CTGF). nih.gov Furthermore, it was found to reverse the pro-fibrotic phenotype of dermal fibroblasts treated with TGF-β1 in vitro. nih.gov

Renal Fibrosis : In a mouse model of unilateral ureteral obstruction (UUO), a standard method for inducing renal fibrosis, Tamibarotene was found to alleviate the condition. mdpi.com The therapeutic effect is linked to the inhibition of Interleukin-17A (IL-17A), which subsequently reduces the accumulation of fibrocytes and the expression of fibrocyte-related chemokines in the kidney tissue. mdpi.com Based on its mechanism of inhibiting multiple signaling pathways involved in cyst growth and renal fibrosis, Tamibarotene is also being investigated for Autosomal Dominant Polycystic Kidney Disease (ADPKD).

| Disease Model | Animal/System Model | Key Findings | Associated Molecular Mechanisms |

|---|---|---|---|

| Dermal Fibrosis | Bleomycin-treated mice | Significantly attenuated dermal fibrosis. nih.gov | Suppression of TGF-β1, CTGF, and various pro-inflammatory cytokines. nih.gov |

| Hypodermal Fibrosis | Tight skin 1 (TSK1) mice | Significantly attenuated hypodermal fibrosis. nih.gov | Modulation of fibroblast, endothelial, and immune cell phenotypes. nih.gov |

| Renal Fibrosis | Unilateral Ureteral Obstruction (UUO) mice | Alleviated renal interstitial fibrosis. mdpi.com | Inhibition of IL-17A production, leading to reduced fibrocyte recruitment and activation. mdpi.com |

Inflammatory Disease Models (e.g., Vasculitis, Periodontitis)

Tamibarotene modulates immune responses in various inflammatory conditions. While it is reported to affect processes in various autoimmune and inflammatory disease models, specific research in vasculitis models was not identified in the search results. nih.gov

However, its efficacy has been demonstrated in experimental periodontitis. In a mouse model where periodontitis was induced by oral infection with Porphyromonas gingivalis, Tamibarotene treatment effectively suppressed alveolar bone resorption and decreased the number of osteoclasts. nih.gov This protective effect is associated with modulation of the local immune response, specifically a reduction in pro-inflammatory Th17 cells and an increase in regulatory T cells (Treg). nih.gov Furthermore, Tamibarotene downregulated the expression of inflammatory cytokines such as IL-17A, IL-6, and IL-1β, while upregulating the anti-inflammatory cytokine IL-10. nih.gov

Neurodegenerative Disease Models (e.g., Alzheimer's)

Tamibarotene is considered a promising drug candidate for Alzheimer's disease (AD) due to its ability to transcriptionally control multiple target genes involved in the disease's pathology. teikyo.jpfrontiersin.org

In the APP23 transgenic mouse model of AD, administration of Tamibarotene led to a decrease in the deposition of insoluble amyloid-β(42) plaques, a hallmark of the disease. teikyo.jp In another model, the senescence-accelerated mouse (SAMP8), Tamibarotene ameliorated memory deficits and reduced anxiety-like behaviors. teikyo.jpfrontiersin.org Its neuroprotective effects are also linked to its immunomodulatory properties, as it reduces the secretion of pro-inflammatory cytokines and chemokines from astrocytes and microglia that surround amyloid-β plaques. teikyo.jpfrontiersin.org

| Disease Model | Animal Model | Key Findings | Associated Molecular Mechanisms |

|---|---|---|---|

| Alzheimer's Disease | APP23 Transgenic Mice | Decreased deposition of insoluble amyloid-β(42). teikyo.jp | Transcriptional control of multiple AD-related target genes. teikyo.jpfrontiersin.org |

| Age-related cognitive decline | Senescence-Accelerated Mouse (SAMP8) | Ameliorated memory deficits and improved cortical acetylcholine (B1216132) levels. teikyo.jpfrontiersin.org Reduced anxiety. teikyo.jpfrontiersin.org | Reduces secretion of proinflammatory cytokines and chemokines by astrocytes and microglia. teikyo.jpfrontiersin.org |

Mechanisms of Resistance to Retinoid Therapies and Strategies for Overcoming Them

Role of Cellular Retinoic Acid Binding Protein (CRABP)

Cellular retinoic acid-binding proteins (CRABPs), primarily CRABP1 and CRABP2, are small intracellular proteins that chaperone all-trans retinoic acid (ATRA). Their expression levels and subcellular localization can significantly influence a cell's response to retinoid therapy.

The functions of CRABP1 are linked to the sequestration of retinoic acid in the cytoplasm, thereby limiting its transcriptional activity and potentially contributing to RA resistance. In contrast, CRABP2 is primarily involved in transporting RA to the nuclear retinoic acid receptors (RARs), initiating the transcription of retinoid-responsive genes. However, the relationship between CRABP expression and RA sensitivity is complex and can be context-dependent.

A study on breast cancer cell lines with varying sensitivity to RA found no direct correlation between the expression of CRABP1 and RA sensitivity msu.ruresearchgate.net. For instance, the RA-sensitive cell line SKBR3 did not express CRABP1, while the RA-resistant lines MDA-MB-453, MDA-MB-468, and HCC1937 exhibited high levels of this protein msu.ru. Interestingly, a strong correlation was observed between the expression of CRABP1 and CRABP2 across various cancer cell types, suggesting a potential co-regulatory mechanism msu.ruresearchgate.net.

Conversely, in pancreatic ductal adenocarcinoma (PDAC), higher expression of CRABP2 was found in relapsing tumors and was associated with a poorer prognosis nih.gov. Gemcitabine-resistant PDAC cell lines showed increased levels of CRABP2, and knocking out CRABP2 re-sensitized these cells to gemcitabine nih.gov.

| Cancer Type | Cell Line | RA Sensitivity | CRABP1 Expression | CRABP2 Expression |

|---|---|---|---|---|

| Breast Cancer | SKBR3 | Sensitive | Absent | High |

| Breast Cancer | MDA-MB-453 | Resistant | High | High |

| Breast Cancer | MDA-MB-468 | Resistant | High | High |

| Breast Cancer | HCC1937 | Resistant | High | High |

| Pancreatic Cancer | BxPC3 | Sensitive | - | Baseline |

| Pancreatic Cancer | GR2000 (Gemcitabine-Resistant) | Resistant | - | 1.4-fold increase vs. BxPC3 |

| Pancreatic Cancer | GR4000 (Gemcitabine-Resistant) | Resistant | - | 1.9-fold increase vs. BxPC3 |

Enzymatic Inactivation Mechanisms (e.g., CYP26)

The cytochrome P450 family 26 (CYP26) enzymes, particularly CYP26A1 and CYP26B1, are the primary enzymes responsible for the metabolic clearance of retinoic acid. Overexpression of these enzymes can lead to rapid degradation of therapeutic retinoids, thereby reducing their intracellular concentration and efficacy.

Treatment with retinoic acid can induce the expression of CYP26 enzymes, creating a negative feedback loop that contributes to acquired resistance. In neuroblastoma cell lines, for example, treatment with 5 µM RA for three days significantly upregulated the expression of both CYP26A1 and CYP26B1. In Kelly cells, CYP26A1 and CYP26B1 mRNA levels increased 13.1-fold and 65.7-fold, respectively iiarjournals.org. Similarly, in SH-SY5Y cells, CYP26A1 and CYP26B1 expression was enhanced 8.1-fold and 8.5-fold, respectively iiarjournals.org.

This induction of metabolizing enzymes suggests that inhibiting CYP26 activity could be a viable strategy to overcome retinoid resistance. The use of CYP26 inhibitors, also known as retinoic acid metabolism blocking agents (RAMBAs), aims to increase the intracellular levels of retinoic acid and enhance its therapeutic effects nih.gov.

| Cell Line | Treatment | CYP26A1 mRNA Fold Increase | CYP26B1 mRNA Fold Increase |

|---|---|---|---|

| Kelly (Neuroblastoma) | 5 µM RA (3 days) | 13.1 | 65.7 |

| SH-SY5Y (Neuroblastoma) | 5 µM RA (3 days) | 8.1 | 8.5 |

Molecular Biomarkers for Predicting Retinoid Sensitivity (e.g., RARA Super-Enhancer)

The identification of predictive biomarkers is essential for selecting patients who are most likely to respond to retinoid therapy. One such promising biomarker is the presence of a super-enhancer at the retinoic acid receptor alpha (RARA) gene locus nih.govaacrjournals.org.

Super-enhancers are large clusters of enhancers that drive high-level expression of genes critical for cell identity. In a subset of acute myeloid leukemia (AML) patients without the classic APL translocation, a super-enhancer at the RARA locus leads to high levels of RARA mRNA expression nih.govaacrjournals.org. These "RARA-high" AML cells are particularly dependent on RARA signaling for their proliferation and survival, making them exquisitely sensitive to potent and selective RARα agonists like tamibarotene (B1681231) (SY-1425) nih.govaacrjournals.org.

Preclinical studies have demonstrated a strong correlation between the presence of a RARA super-enhancer, high RARA mRNA levels, and sensitivity to tamibarotene in non-APL AML cell lines and patient-derived xenograft (PDX) models nih.govaacrjournals.orgtmc.edu.

| Model Type | Model Name | RARA Status | Tamibarotene (SY-1425) Sensitivity |

|---|---|---|---|

| AML Cell Line | MV4-11 | RARA-high (SE present) | Sensitive |

| AML Cell Line | OCI-AML3 | RARA-high (SE present) | Sensitive |

| AML Cell Line | OCI-M1 | RARA-low (SE absent) | Resistant |

| AML Cell Line | Kasumi-1 | RARA-low (SE absent) | Resistant |

| AML PDX Model | - | RARA-high | Responsive |

| AML PDX Model | - | RARA-low | Non-responsive |

Preclinical Strategies to Circumvent Resistance

Several preclinical strategies are being investigated to overcome resistance to retinoid therapies. These approaches often involve combination therapies that target the mechanisms of resistance or synergistic cellular pathways.

Targeting RARA Overexpression:

For malignancies driven by RARA overexpression, such as RARA-high AML, the use of potent and selective RARα agonists like tamibarotene is a promising strategy. Preclinical studies have shown that tamibarotene can induce differentiation and inhibit the proliferation of RARA-high AML cells nih.govnih.gov.

Furthermore, combining tamibarotene with other anti-leukemic agents has shown synergistic effects. In preclinical AML models, the combination of tamibarotene and the hypomethylating agent azacitidine resulted in deeper and more durable responses in RARA-high models compared to either agent alone tandfonline.comconfex.com.

Inhibition of Retinoid Metabolism:

As discussed in section 7.2, inhibiting CYP26 enzymes can increase the intracellular concentration of retinoic acid. In neuroblastoma cells, co-treatment with the CYP26 inhibitor talarozole and RA significantly reduced cellular viability compared to RA alone iiarjournals.org. This suggests that combining retinoids with CYP26 inhibitors could be an effective strategy to overcome metabolic resistance.

Combination with Histone Deacetylase (HDAC) Inhibitors:

Epigenetic modifications play a significant role in retinoid resistance. The combination of retinoids with histone deacetylase (HDAC) inhibitors has shown promise in preclinical models of various cancers, including neuroblastoma and prostate cancer dtic.milpnas.org. HDAC inhibitors can remodel chromatin, potentially re-sensitizing cancer cells to the transcriptional effects of retinoids. In a xenograft model of neuroblastoma, the combination of an HDAC inhibitor and a retinoid resulted in longer survival compared to either agent alone pnas.org.

| Strategy | Agents | Cancer Model | Observed Effect |

|---|---|---|---|

| Targeting RARA Overexpression | Tamibarotene + Azacitidine | RARA-high AML PDX models | Synergistic anti-tumor activity; deeper and more durable responses |

| Inhibition of Retinoid Metabolism | All-trans Retinoic Acid + Talarozole | Neuroblastoma cell lines | Significant reduction in cellular viability compared to RA alone |

| Combination with HDAC Inhibitors | Retinoid + HDAC inhibitor | Neuroblastoma xenograft model | Increased survival compared to single agents |

| Combination with HDAC Inhibitors | Retinoid + Valproic Acid | LNCaP prostate cancer cells | Growth inhibition and apoptosis |

Preclinical Combination Therapy Strategies with Tamibarotene

Synergy with Hypomethylating Agents (e.g., Azacitidine, Decitabine)

Preclinical studies have consistently demonstrated a synergistic anti-tumor effect when tamibarotene (B1681231) is combined with hypomethylating agents (HMAs) such as azacitidine and decitabine (B1684300). nih.govaacrjournals.org This synergy is particularly evident in AML models characterized by high expression of RARA mRNA (RARA-high). nih.govashpublications.org

In RARA-high AML cell lines, the combination of tamibarotene with either azacitidine or decitabine leads to a significant synergistic antiproliferative effect, an outcome not observed in RARA-low cell lines. nih.govnih.govaacrjournals.orgashpublications.org This suggests that the high level of RARA makes the cancer cells particularly vulnerable to this combination. Mechanistically, it is hypothesized that HMAs prime the cancer cells for reprogramming by tamibarotene. aacrjournals.org Azacitidine, by inhibiting DNA methyltransferase (DNMT1), leads to DNA hypomethylation, which may re-express genes involved in differentiation and growth arrest, thereby lowering the threshold for tamibarotene to activate RARα target genes. nih.govaacrjournals.org

Further investigations in RARA-high AML cell lines revealed that the combination treatment results in increased DNA damage and apoptosis compared to either drug used alone. nih.gov For instance, treating RARA-high cells (OCI-AML3, MV;4-11, and SigM5) with an HMA followed by tamibarotene led to significantly higher levels of apoptosis, as evidenced by increased caspase 3/7 activation and PARP cleavage. nih.gov

In vivo studies using patient-derived xenograft (PDX) models of RARA-high AML have corroborated these in vitro findings. The combination of tamibarotene and azacitidine resulted in a superior reduction of tumor burden, leading to deeper and more durable responses than either agent administered alone. nih.govaacrjournals.orgimmuno-oncologynews.com In one study, the combination treatment reduced tumor burden to less than 5% in bone marrow and other tissues. immuno-oncologynews.com Preclinical testing of different regimens also helped in identifying an optimal schedule to maximize anti-tumor activity. nih.govaacrjournals.org Similar synergistic effects have been explored in neuroblastoma, where pretreatment with decitabine enhanced the tumor growth inhibition and expression of differentiation markers induced by tamibarotene in xenograft models. mdpi.com

| Cell Line Model | Agent Combination | Key Preclinical Finding | Reference(s) |

| RARA-high AML Cell Lines | Tamibarotene + Azacitidine/Decitabine | Synergistic antiproliferative effects. | nih.gov, ashpublications.org, nih.gov |

| RARA-low AML Cell Lines | Tamibarotene + Azacitidine/Decitabine | No significant additive or synergistic effect. | nih.gov, nih.gov |

| OCI-AML3, MV;4-11 (RARA-high) | Tamibarotene + Azacitidine | Significantly increased apoptosis and DNA damage. | nih.gov |

| RARA-high AML PDX Model | Tamibarotene + Azacitidine | Deeper and more durable tumor reduction compared to monotherapy. | nih.gov, aacrjournals.org |

| Neuroblastoma Xenograft | Tamibarotene + Decitabine | Increased expression of differentiation markers and inhibited tumor growth. | mdpi.com |

Combination with Menin Inhibitors

A novel and promising preclinical strategy involves combining tamibarotene with menin inhibitors, such as revumenib. mdpi.comresearchgate.net This combination is being investigated for AML with specific genetic alterations, including KMT2A rearrangements (KMT2Ar) or NPM1 mutations (NPM1c), where the menin protein plays a crucial role in leukemogenesis. juniperpublishers.comnih.gov

The rationale for this combination is based on the potential for synergistic effects on cell differentiation and apoptosis. mdpi.comresearchgate.net Menin inhibitors work by disrupting the interaction between menin and the KMT2A/MLL1 protein, which is essential for the expression of oncogenes like HOXA9 and MEIS1 that block hematopoietic differentiation. juniperpublishers.com Tamibarotene, by activating RARα, also promotes myeloid differentiation. nih.govmdpi.com

Preclinical studies have shown that the combination of revumenib and tamibarotene has a significantly enhanced impact on KMT2Ar or NPM1c AML cells. mdpi.comresearchgate.netnih.gov In various AML cell lines, the combination demonstrated highly synergistic effects, leading to either apoptosis or differentiation, depending on the specific cell line's genetic context. mdpi.comresearchgate.net

For example, in MV4:11 cells, which have high RARA expression, the combination treatment resulted in a highly synergistic induction of apoptosis. mdpi.comresearchgate.netnih.gov This was accompanied by an increase in the pro-apoptotic protein BAX and a reduction in CDK6 mRNA levels. nih.gov In contrast, in MOLM13 and OCI-AML3 cells, the combination primarily induced differentiation, as shown by an increase in markers like PU.1. mdpi.comresearchgate.netresearchgate.net These synergistic effects suggest that this combination could be a potent strategy for treating these specific AML subtypes, potentially improving response rates and overcoming resistance to menin inhibitor monotherapy. mdpi.commdpi.com

| Cell Line Model | Agent Combination | Key Preclinical Finding | Reference(s) |

| MV4:11 (KMT2Ar, RARA-high) | Tamibarotene + Revumenib | Highly synergistic induction of apoptosis. | mdpi.com, researchgate.net, nih.gov |

| MOLM13 (KMT2Ar) | Tamibarotene + Revumenib | Synergistic induction of cell differentiation (increased CD11b expression). | mdpi.com, researchgate.net |

| OCI-AML3 (NPM1c) | Tamibarotene + Revumenib | Synergistic induction of cell differentiation. | mdpi.com, researchgate.net, researchgate.net |

| Patient-Derived KMT2Ar/NPM1c AML cells | Tamibarotene + Revumenib | Enhanced differentiation and/or apoptosis initiation. | mdpi.com, researchgate.net, nih.gov |

Multi-Agent Regimens in Preclinical Models

Building on the synergies observed in two-drug combinations, preclinical research has also explored multi-agent regimens incorporating tamibarotene for the treatment of AML. These strategies often involve adding tamibarotene to an existing standard-of-care backbone, such as azacitidine and the BCL-2 inhibitor venetoclax (B612062). tandfonline.comnih.gov

The current standard therapy for many older or unfit patients with AML is the combination of azacitidine and venetoclax. nih.govonclive.com However, resistance and relapse remain significant challenges. tandfonline.com Preclinical models suggest that adding tamibarotene to this doublet could form a potent triplet therapy, particularly for patients with RARA-overexpressing AML. tandfonline.com The rationale is that the three agents target distinct and complementary pathways: azacitidine affects epigenetic regulation, venetoclax targets apoptosis via BCL-2 inhibition, and tamibarotene promotes differentiation through RARα activation.

Preclinical evidence supports the potential of a tamibarotene, azacitidine, and venetoclax triplet combination. tandfonline.com This has led to the design of clinical trials to evaluate this regimen in AML patients with RARA overexpression. tandfonline.comnih.gov The goal is to improve upon the outcomes of the venetoclax and azacitidine doublet by adding a third, targeted agent that could address different mechanisms of leukemogenesis and resistance. tandfonline.com

Immunomodulatory Combinations

Preclinical findings indicate that tamibarotene has immunomodulatory properties that can be leveraged in combination with immunotherapy agents. A key discovery is that tamibarotene can induce the expression of CD38 on the surface of RARA-high AML cells. immuno-oncologynews.com

CD38 is a well-established target for antibody-based immunotherapy, with agents like daratumumab approved for treating multiple myeloma. immuno-oncologynews.com By upregulating CD38, tamibarotene effectively "paints" the AML cells, making them recognizable and susceptible to attack by anti-CD38 antibodies. Preclinical studies demonstrated that in RARA-high AML cells, tamibarotene treatment increased CD38 levels to an extent similar to that seen in multiple myeloma cells that are responsive to daratumumab. immuno-oncologynews.com Consequently, the combination of tamibarotene with an anti-CD38 antibody led to a robust activation of the immune system against the RARA-high AML cells. immuno-oncologynews.com

This strategy represents a novel approach to chemo-immunotherapy, where a targeted agent (tamibarotene) is used to create a vulnerability that can be exploited by an immunotherapeutic drug. These preclinical findings provide a strong rationale for investigating the combination of tamibarotene with anti-CD38 therapies in clinical settings for patients with RARA-high AML and MDS. immuno-oncologynews.com Additionally, tamibarotene has been noted for its immunomodulatory effects in other contexts, such as reducing inflammatory cytokines in preclinical models of Alzheimer's disease, further highlighting its potential to modulate immune responses. researchgate.net

Analytical Methodologies for Tamibarotene and Associated Compounds

Chromatographic Techniques for Quantification

Chromatographic techniques are indispensable for the separation and quantification of Tamibarotene (B1681231) and its related compounds, including potential metabolites like Keto Tamibarotene, in complex biological and pharmaceutical samples. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most prevalent and sensitive methods employed.

These methods typically utilize reversed-phase C18 stationary phases, which are effective in separating compounds based on their hydrophobicity researchgate.netsci-hub.senih.govnih.gov. The mobile phases commonly consist of mixtures of organic solvents, such as methanol (B129727) or acetonitrile, with aqueous buffers, often containing formic acid to improve ionization efficiency in mass spectrometry researchgate.netnih.govtandfonline.com. Gradient elution is frequently used to achieve optimal separation of analytes and potential impurities within a reasonable timeframe. Detection is typically performed using UV-Vis detectors for quantification or, more commonly, tandem mass spectrometers for enhanced selectivity and sensitivity, especially when analyzing samples at low concentrations researchgate.netsci-hub.senih.govtandfonline.com.

For Tamibarotene, UHPLC-MS/MS methods have been developed that achieve rapid analysis times, often under 3 minutes, with high sensitivity, reporting Lower Limits of Quantification (LLOQ) in the low ng/mL range researchgate.nettandfonline.com. These methods are vital for pharmacokinetic studies and for determining drug concentrations in biological fluids such as plasma researchgate.netsci-hub.senih.govresearchgate.net. Similar chromatographic conditions and detection strategies would be applicable for the quantification of this compound, potentially requiring method optimization to account for any differences in polarity or ionization properties.

Table 9.1.1: Exemplary Chromatographic Conditions for Tamibarotene Quantification

| Parameter | Method 1 (UHPLC-MS/MS) researchgate.nettandfonline.com | Method 2 (HPLC-UV) nih.gov | Method 3 (LC-MS/MS) nih.gov |

| Stationary Phase | ACQUITY UPLC™ BEH C18 | Diamonsil TM-C18 | Waters Acquity BEH C18 |

| Column Dimensions | N/A | 4.6 mm × 150 mm | N/A |

| Mobile Phase | Methanol–0.1% formic acid (80:20, v/v) | Methanol, H2O, 5% glacial acetic acid (84:16, v/v) | Water & Acetonitrile with 0.1% formic acid (gradient) |

| Flow Rate | 0.20 mL/min | 1.0 ml/min | 0.4 mL/min |

| Detection | Triple quadrupole MS/MS (MRM) | UV-Vis (280 nm) | Triple quadrupole MS/MS |

| Run Time | 2.6 min | N/A | 5.8 min |

| LLOQ (Tamibarotene) | 5.08 ng/mL | N/A | N/A |

Spectrometric Methods for Identification and Purity Assessment

Spectrometric techniques are crucial for confirming the identity and assessing the purity of Tamibarotene and its related compounds. Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and specificity for identifying and characterizing molecules based on their mass-to-charge ratio and fragmentation patterns researchgate.netsci-hub.setandfonline.comtandfonline.com. For Tamibarotene, MS/MS operating in Multiple Reaction Monitoring (MRM) mode allows for the selective detection of specific precursor and product ions, enabling accurate quantification even in complex matrices researchgate.nettandfonline.com. High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, aiding in elemental composition determination and structural elucidation nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and purity assessment of organic compounds. While specific NMR data for this compound are not detailed in the provided snippets, ¹H NMR and ¹³C NMR are standard techniques for elucidating the detailed structure of molecules by analyzing the magnetic properties of their nuclei nih.govmdpi.comdiva-portal.org. Quantitative NMR (qNMR) can also be employed to determine the purity of reference standards or drug substances by comparing the integral of specific analyte signals to those of a known internal standard mdpi.comdiva-portal.org. Techniques such as UV-Vis spectroscopy are also used for detection and quantification, particularly in HPLC methods, by measuring the absorbance of the compound at specific wavelengths nih.gov.

Methods for Metabolite Profiling in Preclinical Samples

Metabolite profiling aims to identify and quantify the various metabolites of a parent drug in biological samples obtained from preclinical studies. For retinoids like Tamibarotene, this typically involves sophisticated analytical techniques that can detect and differentiate structurally similar compounds. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for metabolite profiling due to its ability to separate metabolites and provide structural information through fragmentation patterns researchgate.nettandfonline.comcriver.compharmaron.com.

Studies have employed UHPLC-MS/MS to simultaneously determine Tamibarotene and its phase-I metabolites in rat plasma, demonstrating the utility of these methods for identifying drug transformation products researchgate.nettandfonline.com. These approaches often involve sample preparation techniques such as protein precipitation or liquid-liquid extraction to remove interfering substances from biological matrices before chromatographic separation and mass spectrometric detection researchgate.netnih.govtandfonline.com.

Identifying this compound as a potential metabolite or derivative would necessitate similar LC-MS/MS-based strategies. This could involve targeted analysis if the structure of this compound is known and specific precursor-ion/product-ion transitions can be monitored, or untargeted metabolomics approaches if its identity is not pre-defined, followed by database searching or de novo structural elucidation. Quantitative whole-body autoradiography (QWBA) and other tissue distribution studies, often coupled with mass spectrometry imaging (MALDI-MSI), are also employed in preclinical settings to understand the distribution and metabolism of radiolabeled compounds within tissues criver.com.

Compound List:

Tamibarotene (Am80)

this compound

Q & A

Q. What are the primary mechanisms of action of Keto Tamibarotene in targeting RARα overexpression in hematologic malignancies?

this compound (Tamibarotene) is a synthetic retinoid that selectively binds to retinoic acid receptor alpha (RARα). In hematologic malignancies like higher-risk myelodysplastic syndromes (HR-MDS) and acute myeloid leukemia (AML), RARα overexpression disrupts differentiation and apoptosis pathways. Tamibarotene binds to RARα, restoring transcriptional regulation of differentiation genes (e.g., HOX genes) and inducing cancer cell death . Methodological Guidance:

- Use flow cytometry or RNA sequencing to quantify RARα expression in patient samples.

- Validate target engagement via chromatin immunoprecipitation (ChIP) assays to confirm binding to RARα-responsive promoters.

Q. How is RARα overexpression identified in preclinical models, and what are the translational implications?

Preclinical models (e.g., murine AML xenografts) use immunohistochemistry or qPCR to detect RARα overexpression. Translational studies correlate overexpression with clinical response rates. For example, Phase II trials show higher complete remission (CR) rates in HR-MDS patients with RARα overexpression (50% vs. 30% in non-overexpressors) . Methodological Guidance:

- Develop companion diagnostics using validated antibodies or RT-PCR assays.

- Stratify clinical trial cohorts by RARα expression levels to assess therapeutic efficacy.

Q. What standard protocols exist for evaluating Tamibarotene’s anti-inflammatory effects in sepsis-related lung injury?

In murine sepsis models (e.g., cecal ligation and puncture), Tamibarotene reduces lung vascular permeability and inflammation by inhibiting heparin-binding protein (HBP) and modulating NF-κB signaling. Key metrics include histopathological scoring of lung tissue and cytokine profiling (e.g., IL-6, TNF-α) . Methodological Guidance:

- Use Evans Blue dye extravasation assays to quantify vascular leakage.

- Apply multiplex ELISA for cytokine quantification in bronchoalveolar lavage fluid.

Advanced Research Questions

Q. How should a Phase III clinical trial design address endpoints and patient stratification for Tamibarotene in HR-MDS?

The Phase III SELECT-MDS-1 trial (NCT04797780) employs a randomized, double-blind design comparing Tamibarotene + azacitidine vs. azacitidine alone. Primary endpoints include CR rates and duration of transfusion independence. Patient stratification relies on RARα overexpression status via companion diagnostics . Methodological Guidance:

- Use adaptive trial designs to adjust sample size based on interim futility analyses (e.g., 50% enrollment checkpoint).

- Incorporate minimal residual disease (MRD) assessment via next-generation sequencing for secondary endpoints.

Q. How can contradictory efficacy data between preclinical and clinical studies be resolved?

Discrepancies may arise from differences in RARα expression thresholds or tumor microenvironment factors. For example, preclinical models with >90% RARα overexpression show robust apoptosis, while clinical cohorts with lower expression (50-70%) exhibit variable responses. Methodological Guidance:

Q. What strategies optimize Tamibarotene’s combination with venetoclax and azacitidine in unfit AML?

The SELECT-AML-1 trial (NCT05484801) combines Tamibarotene with venetoclax (BCL-2 inhibitor) and azacitidine. Synergy arises from Tamibarotene’s differentiation induction and venetoclax’s apoptosis promotion. Key considerations include dose-limiting toxicities (e.g., differentiation syndrome) and pharmacodynamic interactions. Methodological Guidance:

Q. How does Tamibarotene’s impact on NF-κB signaling in sepsis models inform its application in other inflammatory diseases?

Tamibarotene’s inhibition of NF-κB via HBP downregulation suggests potential in diseases like acute respiratory distress syndrome (ARDS) or cytokine release syndrome. Methodological Guidance:

- Replicate findings in human organoid models exposed to lipopolysaccharide (LPS).

- Use single-cell RNA sequencing to map NF-κB pathway activity across immune cell subsets .

Data Contradiction Analysis

Q. Why do some studies report limited efficacy of Tamibarotene in solid tumors despite strong preclinical rationale?

Solid tumors often exhibit heterogeneous RARα expression or compensatory pathways (e.g., Wnt/β-catenin). For example, in colorectal cancer models, RARα silencing via promoter hypermethylation reduces Tamibarotene sensitivity. Methodological Guidance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products